
(S)-BnPh-SaBOX
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Overview
Description
(S)-BnPh-SaBOX, also known as (S)-benzylphenyl-salen-oxazoline, is a chiral ligand widely used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BnPh-SaBOX typically involves the condensation of a chiral diamine with a salicylaldehyde derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting Schiff base is then cyclized to form the oxazoline ring, completing the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-BnPh-SaBOX undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the oxazoline ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
(S)-BnPh-SaBOX has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (S)-BnPh-SaBOX exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex can then interact with substrates in a highly enantioselective manner, facilitating the formation of chiral products. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
®-BnPh-SaBOX: The enantiomer of (S)-BnPh-SaBOX, used in similar applications but with opposite enantioselectivity.
(S)-Ph-SaBOX: A similar compound lacking the benzyl group, which can affect the steric and electronic properties of the ligand.
(S)-Bn-SaBOX: Another related compound with different substituents on the oxazoline ring, influencing its reactivity and selectivity.
Uniqueness
This compound is unique due to its specific combination of steric and electronic properties, which allows it to induce high enantioselectivity in a wide range of reactions. Its versatility and effectiveness in asymmetric catalysis make it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
(4S)-4-phenyl-2-[1-phenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(17-20-11-5-2-6-12-20,25-28-23(18-30-25)21-13-7-3-8-14-21)26-29-24(19-31-26)22-15-9-4-10-16-22/h2-16,23-24H,17-19H2,1H3/t23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRVDVKIHBGIV-DNQXCXABSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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